Cas no 167024-67-1 (2-amino-2-4-(trifluoromethyl)phenylacetonitrile)

2-amino-2-4-(trifluoromethyl)phenylacetonitrile structure
167024-67-1 structure
商品名:2-amino-2-4-(trifluoromethyl)phenylacetonitrile
CAS番号:167024-67-1
MF:C9H7F3N2
メガワット:200.160492181778
CID:4610820
PubChem ID:16784690

2-amino-2-4-(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
    • Benzeneacetonitrile, α-amino-4-(trifluoromethyl)-
    • 2-amino-2-4-(trifluoromethyl)phenylacetonitrile
    • AKOS016051342
    • VEDVLRLPUKSQFK-UHFFFAOYSA-N
    • I+/--Amino-4-(trifluoromethyl)benzeneacetonitrile
    • 167024-67-1
    • DTXSID601246655
    • EN300-1708503
    • 2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
    • AKOS000139959
    • CS-0309247
    • C91392
    • SCHEMBL15775923
    • インチ: 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2
    • InChIKey: XNINJDSNBGQKDL-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C(N)C1=CC=C(C(F)(F)F)C=C1

計算された属性

  • せいみつぶんしりょう: 200.05613272g/mol
  • どういたいしつりょう: 200.05613272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 49.8Ų

2-amino-2-4-(trifluoromethyl)phenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1708503-0.5g
2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
167024-67-1 95%
0.5g
$353.0 2023-09-20
Enamine
EN300-1708503-10.0g
2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
167024-67-1 95%
10g
$2024.0 2023-06-04
Enamine
EN300-1708503-1g
2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
167024-67-1 95%
1g
$470.0 2023-09-20
Aaron
AR00AVBD-1g
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
1g
$672.00 2023-12-15
Aaron
AR00AVBD-250mg
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
250mg
$284.00 2025-01-23
A2B Chem LLC
AF06045-100mg
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
100mg
$174.00 2024-04-20
1PlusChem
1P00AV31-250mg
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
250mg
$244.00 2025-02-25
Aaron
AR00AVBD-50mg
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
50mg
$146.00 2025-01-23
A2B Chem LLC
AF06045-250mg
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
250mg
$233.00 2024-04-20
1PlusChem
1P00AV31-2.5g
2-aMino-2-(4-(trifluoroMethyl)phenyl)acetonitrile
167024-67-1 95%
2.5g
$1203.00 2024-06-19

2-amino-2-4-(trifluoromethyl)phenylacetonitrile 関連文献

2-amino-2-4-(trifluoromethyl)phenylacetonitrileに関する追加情報

Professional Introduction to 2-amino-2-4-(trifluoromethyl)phenylacetonitrile (CAS No. 167024-67-1)

2-amino-2-4-(trifluoromethyl)phenylacetonitrile, identified by the CAS number 167024-67-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a nitrile group and a trifluoromethyl-substituted phenyl ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of both an amino group and a nitrile group in the molecular structure of 2-amino-2-4-(trifluoromethyl)phenylacetonitrile provides multiple reactive sites for chemical modifications. These functional groups are particularly useful in medicinal chemistry for the development of novel drug candidates. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, making it a common moiety in modern pharmaceutical agents.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-amino-2-4-(trifluoromethyl)phenylacetonitrile, facilitating its integration into diverse synthetic pathways. Researchers have leveraged modern catalytic techniques, such as transition metal-catalyzed cross-coupling reactions, to streamline the introduction of complex substituents while maintaining high yields and purity.

In the realm of drug discovery, 2-amino-2-4-(trifluoromethyl)phenylacetonitrile has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The trifluoromethyl group's electron-withdrawing nature enhances the binding interactions between the inhibitor and its target protein, improving therapeutic efficacy.

The compound's structural features also make it a promising candidate for designing molecules with enhanced pharmacokinetic properties. The combination of electron-rich and electron-withdrawing groups allows for fine-tuning of solubility, permeability, and metabolic resistance. This balance is crucial for achieving optimal drug delivery and minimizing side effects.

Furthermore, computational modeling and molecular dynamics simulations have been employed to investigate the interactions between 2-amino-2-4-(trifluoromethyl)phenylacetonitrile derivatives and biological targets. These studies have provided insights into the compound's binding affinity and orientation within active sites, guiding the design of next-generation analogs with improved pharmacological profiles.

The role of trifluoromethyl-containing compounds in medicinal chemistry continues to expand with emerging research findings. Recent publications highlight their application in antiviral and antibacterial agents, where they contribute to enhanced resistance against enzymatic degradation. This underscores the versatility of 2-amino-2-4-(trifluoromethyl)phenylacetonitrile as a building block for innovative therapeutic strategies.

Sustainability considerations have also driven innovation in the synthesis of 167024-67-1. Green chemistry principles are being integrated to develop eco-friendly processes that minimize waste generation and energy consumption. Techniques such as solvent-free reactions and microwave-assisted synthesis have shown promise in improving efficiency while reducing environmental impact.

The future prospects for 2-amino-2-4-(trifluoromethyl)phenylacetonitrile are bright, with ongoing research exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and immunotherapy. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into clinical applications.

In conclusion, 167024-67-1 represents a significant asset in pharmaceutical research due to its unique structural attributes and functional versatility. Its continued investigation promises to yield novel compounds with improved therapeutic potential, reinforcing its importance as a cornerstone intermediate in modern drug development.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.